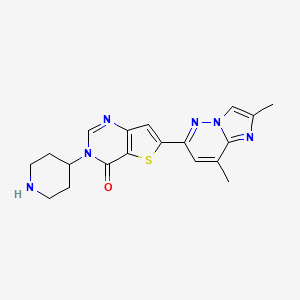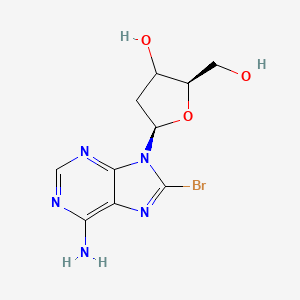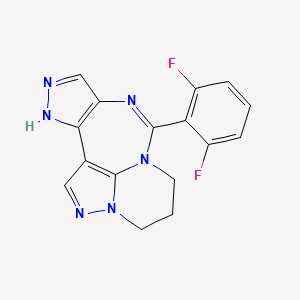
RNA splicing modulator 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RNA splicing modulator 3 is a small molecule that plays a crucial role in the regulation of RNA splicing. RNA splicing is a vital process in eukaryotic cells where non-coding intronic sequences are excised, and coding exonic sequences are ligated to form mature messenger RNA (mRNA). This process is essential for the correct expression of genes and the production of functional proteins. Dysregulation of RNA splicing can lead to various diseases, including cancer and genetic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RNA splicing modulator 3 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the specific structure of the modulator. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents such as palladium, copper, and various ligands .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process .
Chemical Reactions Analysis
Types of Reactions: RNA splicing modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. These products may include various oxidized, reduced, or substituted derivatives of the modulator .
Scientific Research Applications
RNA splicing modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of RNA splicing and to develop new synthetic methodologies.
Biology: Used to investigate the role of RNA splicing in gene expression and cellular function.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases caused by splicing defects, such as spinal muscular atrophy and certain cancers.
Industry: Utilized in the development of new drugs and biotechnological applications
Mechanism of Action
RNA splicing modulator 3 exerts its effects by binding to specific components of the spliceosome, the macromolecular complex responsible for RNA splicing. This binding alters the conformation of the spliceosome, leading to changes in the splicing of pre-mRNA. The molecular targets of this compound include small nuclear ribonucleoproteins and associated proteins that are essential for spliceosome assembly and function .
Comparison with Similar Compounds
- Pladienolides
- Herboxidienes
- Spliceostatins
Conclusion
RNA splicing modulator 3 is a significant compound in the field of RNA biology and therapeutic development. Its ability to modulate RNA splicing makes it a valuable tool for scientific research and a potential candidate for the treatment of various diseases. Continued research into its synthesis, reactions, and applications will further enhance our understanding and utilization of this compound.
Properties
Molecular Formula |
C19H20N6OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-3-piperidin-4-ylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H20N6OS/c1-11-7-14(23-25-9-12(2)22-18(11)25)16-8-15-17(27-16)19(26)24(10-21-15)13-3-5-20-6-4-13/h7-10,13,20H,3-6H2,1-2H3 |
InChI Key |
JVVCLZXWCISLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)





![1-[(2R,4R,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397870.png)

![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)

